{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine - 1415719-68-4

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

Catalog Number: EVT-1693978
CAS Number: 1415719-68-4
Molecular Formula: C11H9N3O2S
Molecular Weight: 247.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized via a three-step procedure and evaluated for its inhibitory potency against selected kinases. The structure of this compound was confirmed by various spectroscopic techniques and single-crystal X-ray diffraction. []
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
  • Compound Description: This promising imidazole compound was synthesized and its structure was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. []

3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine

  • Compound Description: This compound serves as a valuable intermediate for synthesizing nitro derivatives of the 1H-pyrazolo[4,3-e][1,2,4]triazine ring system. []

Piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate

  • Compound Description: This 1,2,4-triazole derivative was investigated for its toxicity using computer models (GUSAR, TEST) and in vivo studies on rats. It was found to be a low-toxicity compound. []

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers

  • Compound Description: These diastereomers were isolated and evaluated for their fungicidal activity against Phytophthora capsici. One of the diastereomers exhibited remarkable potency, surpassing the positive control dimethomorph. []

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

  • Compound Description: ARQ 092 is a potent, orally bioavailable, and selective allosteric AKT inhibitor. Its structure and binding mode were confirmed by co-crystallization studies. ARQ 092 demonstrated potent cellular inhibition of AKT activation and downstream signaling. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 is a PPARγ partial agonist. The study used NMR spectroscopy to analyze its complex binding modes to orthosteric and allosteric sites. []

ω‐(5‐Phenyl‐2H‐tetrazol‐2‐yl)alkyl‐substituted hydrazides

  • Compound Description: This class of compounds was explored as potential inhibitors of amine oxidase copper containing 3 (AOC3), an enzyme involved in inflammatory processes. Various derivatives were synthesized by modifying the amino group of a known AOC3 substrate. []

5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its S-derivatives

  • Compound Description: These compounds, incorporating both 1,2,4-triazole and 1,3,4-thiadiazole moieties, were synthesized and characterized using various spectroscopic techniques. The presence of the thiadiazole ring, particularly with an amino group, is noteworthy. []

(E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one

  • Compound Description: The structure of this compound, characterized by a thioether linkage connecting a substituted oxadiazole ring to a pentenone moiety, was determined by single-crystal X-ray diffraction. []

2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts

  • Compound Description: This compound, encompassing both 1,2,4-triazole and 1,3,4-thiadiazole rings linked by a thioether bridge, was synthesized, and its physical-chemical and biological properties were evaluated alongside its salts. []

(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one

  • Compound Description: This research investigated the structure-reactivity relationship of this compound using single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. The study highlighted the influence of the 1,2,4-triazole system and intermolecular interactions on the compound's properties. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds

  • Compound Description: Fourteen derivatives of this compound, featuring a 5-arylidene-2-thioxothiazolidinone core, were synthesized and characterized. These compounds exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives

  • Compound Description: These two series of compounds, incorporating either a 1,3,4-oxadiazole or a benzo[d]imidazole moiety linked via a thioether bridge to a naphthyridine core, were synthesized and evaluated for their antibacterial activity. []

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio) acetate

  • Compound Description: A method for determining the residual levels of this compound in cow's milk after injection was developed using HPLC-MS. The study confirmed the presence of the compound in milk samples even 12 hours post-administration. []

2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives

  • Compound Description: These derivatives were explored as potential anti-influenza A virus agents. 2D-QSAR, 3D-QSAR, molecular docking, and ADMET prediction studies identified two lead compounds (16 and 21) with potent inhibitory activity against neuraminidase. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound, characterized by a triazole ring connected to a hydrazide moiety through a thioether linkage, was synthesized and its antioxidant activity was assessed using the Ferric reducing antioxidant power (FRAP) assay. The compound displayed 1.5-fold higher antioxidant capacity compared to the standard butylated hydroxytoluene (BHT). []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds, incorporating a benzodioxin moiety linked to a substituted oxadiazole ring via a thioether bridge, were synthesized and evaluated for their antibacterial potential. Most of the compounds displayed potent activity. Their cytotoxicity was also profiled through hemolytic activity, and they were found to have modest toxicity. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib, a widely used leukemia therapeutic agent, specifically inhibits tyrosine kinases. This study presents the crystal structure of the freebase form of Imatinib. []

3-[[[3-[2-(7-Chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid (L-660,711/MK-571)

  • Compound Description: The enantiomers of L-660,711, a potent and specific leukotriene D4 receptor antagonist, were synthesized, and their absolute stereochemistry was determined. Surprisingly, both enantiomers exhibited comparable biological activity, with the (+)-enantiomer showing slightly higher intrinsic activity at the LTD4 receptor in vitro. []

3, 4-Bis (substituted phenyl)-7-(6-methyl pyridin-2-yl)-3, 3a, 3b, 4-tetrahydro-7h-pyrrolo [2, 3-c : 5,4-c']diisoxazole Derivatives

  • Compound Description: Several novel bis-isoxazole derivatives were synthesized using a microwave-assisted solvent-free method. These compounds were characterized, and their antimicrobial and antioxidant activities were evaluated. Some derivatives exhibited potent antibacterial and antifungal activities compared to standard drugs. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex

  • Compound Description: This asymmetric ligand and its ZnCl2 complex were synthesized and structurally characterized. The ligand displayed crystallographic symmetry higher than its molecular symmetry and exhibited supercooling. The ZnCl2 complex exhibited a temperature-dependent phase transition. []

2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile

  • Compound Description: The crystal structure of this compound, featuring a 1,2,4-triazole ring substituted with a phenyl and a pyridinyl group, was determined using X-ray diffraction. []

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine

  • Compound Description: This compound was synthesized and its structure was determined by X-ray single-crystal diffraction. []

8,8-Dimethyl-5-phenyl-2-(pyrazin-2-yl)-5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-one Derivatives

  • Compound Description: An efficient CuI-catalyzed synthesis of these compounds was developed. The synthesized derivatives were characterized and evaluated for their antibacterial activities. []

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: A sensitive and selective HPLC-DAD method was developed and validated for determining the concentration of this compound in a 1% injection solution. The method meets the requirements for linearity, precision, and accuracy. []

3-phenyl-5-{[(1Hbenzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles

  • Compound Description: This series of compounds, featuring a benzimidazole ring linked to an oxadiazole moiety through a thiomethyl bridge, were synthesized and evaluated for their antimicrobial, antioxidant, and hemolytic activities. The compounds demonstrated promising activity against tested bacterial and fungal strains with minimal toxicity towards fresh chicken blood. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This compound was synthesized and its structure was confirmed by single-crystal X-ray diffraction and spectral analysis. []

Star-Shaped Tris(4-(thiophen-2-yl)phenyl)amine Derivatives

  • Compound Description: These derivatives were developed as photoinitiators for radical and cationic polymerizations under LED irradiation. These compounds exhibited superior photoinitiating abilities for epoxide and (meth)acrylate polymerization compared to commercial photoinitiators, especially under air, effectively overcoming oxygen inhibition. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol

  • Compound Description: This compound, featuring a 1,2,4-triazole ring with substituted phenyl and methoxyphenyl groups linked through a thioether bridge to a phenyl ethanol moiety, was synthesized and characterized using various spectroscopic techniques. []

5-Diethylamino-2-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol

  • Compound Description: This hydrazone derivative was synthesized and characterized using spectroscopic techniques and X-ray diffraction. The study investigated its photochromic properties, tautomeric forms, and corrosion inhibition effects on copper and iron. []

3-(5-((2-Oxo-2H-chromen-4-yl)Thio)-4-phenyl-thiazol-2-yl)-2-substitutedphenyl Thiazolidin-4-One Derivatives

  • Compound Description: These derivatives, featuring a thiazolidin-4-one core linked to a substituted thiazole ring through a thioether bridge, were synthesized and evaluated for their in vitro antimicrobial activity. The compounds exhibited good to moderate activity against specific bacterial and fungal strains. []

2-(((5-(((5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one Methanol Solvate

  • Compound Description: This compound was synthesized and characterized using single-crystal X-ray diffraction. The compound exhibited excellent antiproliferative activity against two human cancer cell lines. []

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

  • Compound Description: This study investigated the hydrogen bonding (HB) sites in three pyrimidine derivatives using quantum chemistry methods. One of the nitrogen atoms in the pyrimidine ring was identified as the primary hydrogen bonding site in all three derivatives. []

2N-(3-phenyl-allyl-)(5-phenyl-[1,3,4] thiadiazol-2-yl) amine

  • Compound Description: This compound was investigated using NMR spectroscopy and DFT calculations. The study revealed the existence of both amine-type and imine-type tautomers in solution, along with various structural forms including biradical, ionic-biradical, and ionic structures. []

N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)

  • Compound Description: AMG 900 is a highly selective, orally bioavailable Aurora kinase inhibitor. Despite high in vitro metabolic clearance, it demonstrated favorable pharmacokinetic properties and robust pharmacodynamic activity. It was identified as a potential best-in-class Aurora kinase inhibitor due to its oral bioavailability, selectivity profile, and activity against multidrug-resistant cancer cell lines. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: This compound acts as a cannabinoid CB1 receptor allosteric antagonist. It exhibited higher potency against CP55940 than WIN55,212-2 in [35S]GTPγS binding studies. In electrophysiological studies, PSNCBAM-1 attenuated the effects of both CB1 agonists and antagonists, indicating its potential as a therapeutic alternative to orthosteric CB1 ligands. []

3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing a molecule with two pyrazole rings connected through a pyridine ring. []

N-(3-chloroquinoxalin-2-yl)acridin-9-amine Derivatives

  • Compound Description: These derivatives, featuring a quinoxaline moiety linked to an acridine ring system, were synthesized and evaluated for their antibacterial and anticancer activity. Many derivatives showed promising activity compared to standard drugs. []

5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine

  • Compound Description: The crystal structure of this compound, featuring a pyrazolo[3,4-b]pyrazine core with a phenyl and an imidazole substituent, was determined using X-ray diffraction. The study revealed the presence of intermolecular hydrogen bonds and π-π interactions in the crystal packing. []

(E)-1-(3- ((E)-(4,5-diphenyl-1H-imidazol-2- yl)diazenyl)phenyl)ethanone Oxime and its Metal Complexes

  • Compound Description: This novel azo oxime ligand and its metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) were prepared and characterized using spectroscopic techniques. []

1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives

  • Compound Description: These derivatives were designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines. Compound 7i, the most potent derivative, induced apoptosis and arrested the cell cycle at the G1 phase in A549 cells. []

Copper(II) Complexes of (5-phenyl-1,3,4-thiadiazol/oxadiazol-2-yl-thio)acetic acid

  • Compound Description: Two novel dinuclear copper(II) compounds with these ligands were synthesized and characterized using elemental analysis, IR spectroscopy, and X-ray single-crystal diffraction. []

Properties

CAS Number

1415719-68-4

Product Name

{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylaniline

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

InChI

InChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2

InChI Key

INXMXWBPEWYKII-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.